

An In-depth Technical Guide to CRBN Ligand-12 (CAS: 2820501-20-8)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CRBN Ligand-12, identified by CAS number 2820501-20-8, is a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] As a fundamental component in the development of Proteolysis Targeting Chimeras (PROTACs), this ligand serves as a molecular bridge, bringing a target protein into proximity with the CRBN E3 ligase complex to induce its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of CRBN Ligand-12, including its physicochemical properties, its role in the CRBN signaling pathway, and detailed experimental protocols for its characterization. While specific quantitative data for this particular ligand is not extensively available in the public domain, this document presents standardized methodologies and data presentation formats applicable to its evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of **CRBN Ligand-12** is presented in the table below. This information is critical for its handling, formulation, and use in experimental settings.



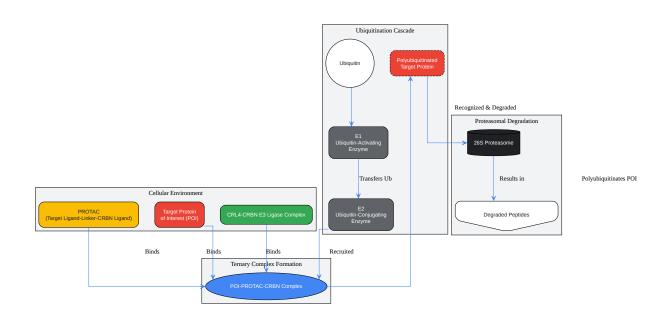
Property	Value	Reference
CAS Number	2820501-20-8	[1][2][3]
Molecular Formula	C15H16F2N2O3	[2][3]
Molecular Weight	310.3 g/mol	[3]
Primary Use	Preparation of PROTACs	[1][2]
Storage Temperature	-20°C	[2]

Mechanism of Action: The CRBN E3 Ubiquitin Ligase Pathway

CRBN Ligand-12 functions by hijacking the cell's natural protein degradation machinery, specifically the Cullin-RING E3 ubiquitin ligase (CRL) complex of which Cereblon is a substrate receptor. The binding of the ligand to CRBN induces a conformational change that allows for the recruitment of a target protein, facilitated by a PROTAC molecule. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Below is a diagram illustrating the signaling pathway of CRBN-mediated protein degradation when utilized by a PROTAC incorporating a CRBN ligand.





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CRBN-mediated protein degradation pathway initiated by a PROTAC.



Quantitative Data Presentation

The efficacy of a CRBN ligand within a PROTAC is determined by its binding affinity to CRBN and the subsequent degradation of the target protein. Below are example tables that should be used to summarize such quantitative data.

Table 1: Binding Affinity Data

This table is a template for presenting binding affinity data, typically measured by assays such as TR-FRET or Surface Plasmon Resonance (SPR).

Ligand	Target	Assay	Metric	Value
CRBN Ligand-12	CRBN	TR-FRET	IC50 (nM)	Data not available
SPR	Kd (nM)	Data not available		
Reference Ligand	CRBN	TR-FRET	IC50 (nM)	e.g., 50

Table 2: Protein Degradation Data

This table is a template for presenting the cellular degradation efficacy of a PROTAC containing the CRBN ligand. This is typically measured by Western Blot or other protein quantification methods.



PROTAC Construct	Target Protein	Cell Line	Metric	Value
Example PROTAC-1	e.g., BRD4	e.g., HeLa	DC50 (nM)	Data not available
Dmax (%)	Data not available			
Reference PROTAC	e.g., BRD4	e.g., HeLa	DC50 (nM)	e.g., 10
Dmax (%)	e.g., 95			

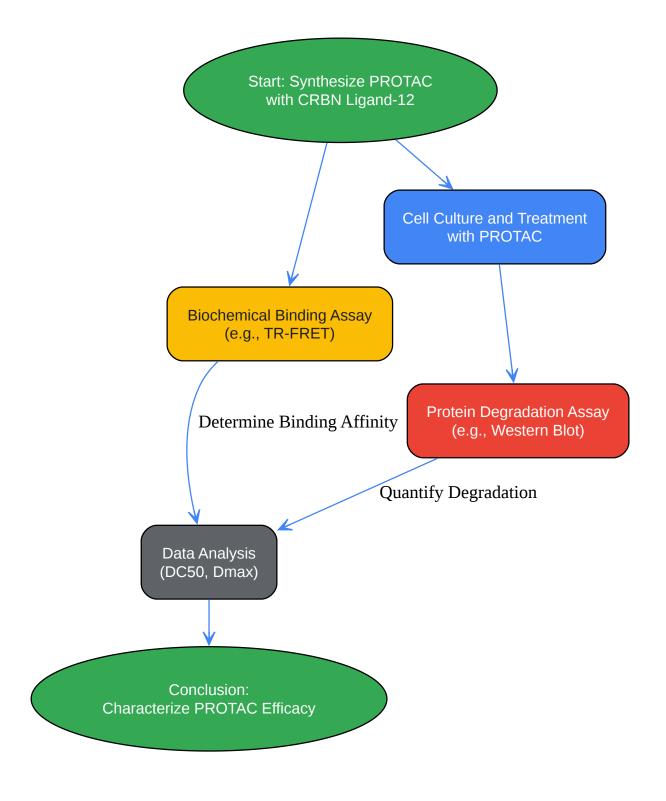
Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. The following sections provide standardized protocols for assessing the binding and degradation capabilities of a CRBN ligand-based PROTAC.

Experimental Workflow

The general workflow for characterizing a novel PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and efficacy.





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